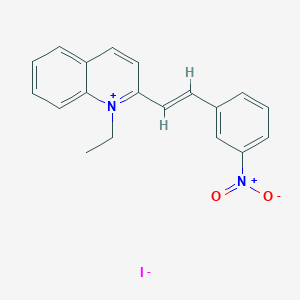![molecular formula C8H10N2 B15207363 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)
7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyridine ring. Compounds with such structures are often of significant interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine derivative, the cyclization can be achieved using reagents like phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the cyclization and subsequent purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the pyridine ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Hydrogenated derivatives.
Substitution: Substituted derivatives with halogen or sulfonyl groups.
科学研究应用
7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation, thereby exerting anticancer effects.
相似化合物的比较
Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine: Another nitrogen-containing heterocycle with potential biological activities.
Pyrrolo[3,4-b]pyridine: A compound with a different ring fusion pattern but similar chemical properties.
Uniqueness: 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group and fused ring system confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.
属性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC 名称 |
7-methyl-2,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H10N2/c1-10-6-2-3-7-4-5-9-8(7)10/h2-3,6H,4-5H2,1H3 |
InChI 键 |
MRRNILSVZLFYQJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C2C1=NCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
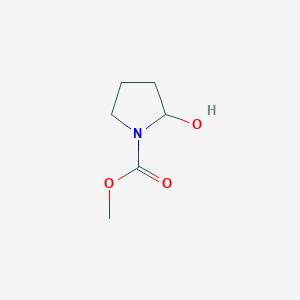

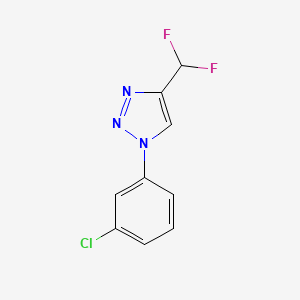
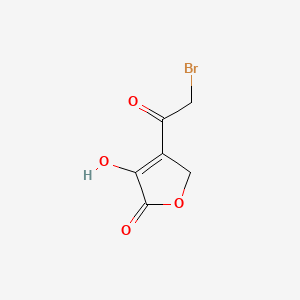
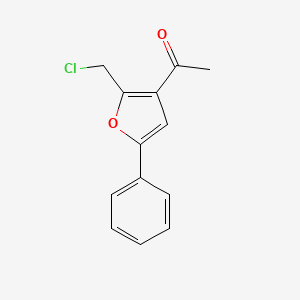
![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
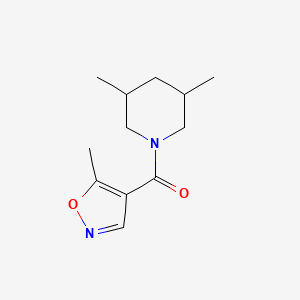
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
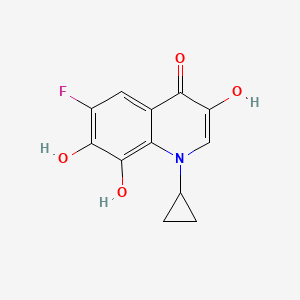
![(2R,3R,4S,5R)-2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15207334.png)

